2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide
Description
This compound features a biphenyl core with 2',4'-difluoro substitutions, a 4-methyl-4H-1,2,4-triazole moiety at position 5, and a carboxamide group linked to a (1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl side chain. The stereochemistry at the ethyl group ((1R)-configuration) is critical for its biological interactions, as chiral centers often influence target binding and pharmacokinetics. The fluorine atoms enhance metabolic stability and lipophilicity, while the triazole and pyridine rings contribute to hydrogen bonding and π-π stacking interactions with biological targets .
Properties
Molecular Formula |
C23H18F3N5O2 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-N-[(1R)-1-(5-fluoro-1-oxidopyridin-1-ium-2-yl)ethyl]-5-(4-methyl-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C23H18F3N5O2/c1-13(21-6-4-18(25)11-31(21)33)28-23(32)16-8-14(19-5-3-17(24)10-20(19)26)7-15(9-16)22-29-27-12-30(22)2/h3-13H,1-2H3,(H,28,32)/t13-/m1/s1 |
InChI Key |
SANCLVAVYNDHFP-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C3=NN=CN3C)C4=C(C=C(C=C4)F)F |
Canonical SMILES |
CC(C1=[N+](C=C(C=C1)F)[O-])NC(=O)C2=CC(=CC(=C2)C3=NN=CN3C)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound involves:
- Construction of the biphenyl core with selective fluorination.
- Introduction of the 4-methyl-4H-1,2,4-triazol-3-yl substituent on the biphenyl ring.
- Formation of the amide bond connecting the biphenyl carboxylic acid derivative with the chiral fluoropyridinyl ethyl amine.
- Installation of the fluorine atoms and the N-oxide functionality on the pyridinyl ring.
Key Synthetic Steps
Biphenyl Core Assembly with Fluorination
- The biphenyl framework bearing 2',4'-difluoro substitution is typically prepared via Suzuki-Miyaura cross-coupling reactions.
- For example, a fluorinated aryl boronate ester is coupled with a halogenated aryl partner under palladium catalysis.
- Reaction conditions often include palladium catalysts such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium carbonate as base, and solvents like 1,4-dioxane with water at elevated temperatures (~100 °C) under inert atmosphere.
- Yields for such coupling steps range from moderate to good (20-70%) depending on substrate and conditions.
Introduction of the 4-Methyl-1,2,4-Triazolyl Group
- The 1,2,4-triazole moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling of a triazolyl derivative with the biphenyl intermediate.
- This step often requires careful control of reaction parameters to maintain regioselectivity and avoid decomposition of sensitive heterocycles.
Amide Bond Formation with Chiral Fluoropyridinyl Ethyl Amine
- The carboxylic acid or activated ester derivative of the biphenyl intermediate is coupled with the chiral amine containing the 5-fluoro-1-oxido-2-pyridinyl group.
- Standard peptide coupling reagents (e.g., carbodiimides, HATU) or direct amidation under mild conditions are employed.
- The chiral center is preserved by using enantiomerically pure amine starting materials.
- The N-oxide functionality on the pyridinyl ring is typically introduced by oxidation of the corresponding pyridine after coupling or by using pre-oxidized pyridinyl amine.
Fluorination and N-Oxide Formation
- The fluorine atoms are introduced either via fluorinated building blocks or by selective electrophilic fluorination.
- The N-oxide is formed by oxidation of the pyridine nitrogen, commonly using peracids or hydrogen peroxide under controlled conditions.
Representative Experimental Data and Reaction Conditions
| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Suzuki-Miyaura Cross-Coupling | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, potassium carbonate, 1,4-dioxane, water | 100 °C, 15 h, inert atmosphere | 21-71 | Coupling of fluorinated boronate with halogenated aryl intermediate |
| 2 | Triazole Introduction | Palladium catalyst, triazolyl derivative | Similar to Step 1 | Variable | Requires regioselective conditions |
| 3 | Amide Bond Formation | Carbodiimide or HATU, chiral amine | Room temperature to mild heating | High | Use of enantiomerically pure amine preserves stereochemistry |
| 4 | Pyridine N-Oxide Formation | Peracid or hydrogen peroxide | Mild oxidation conditions | Quantitative | Post-coupling oxidation to introduce N-oxide moiety |
Data adapted and extrapolated from palladium-catalyzed coupling reactions and amide synthesis protocols reported in peer-reviewed literature and patent CN105237569A.
Exhaustive Research Findings
- The palladium-catalyzed cross-coupling is the cornerstone for assembling the biphenyl scaffold with precise fluorine placement.
- Potassium carbonate is the preferred base due to its mildness and compatibility with sensitive functional groups.
- The chiral amine coupling step is critical for stereochemical integrity, often employing mild peptide coupling reagents to avoid racemization.
- The N-oxide formation is generally a late-stage modification to avoid instability during earlier steps.
- Purification methods include preparative thin-layer chromatography and high-performance liquid chromatography (HPLC) with mass-triggered fraction collection to ensure high purity.
Summary Table of Preparation Method
| Synthetic Stage | Key Reagents & Catalysts | Conditions | Outcome |
|---|---|---|---|
| Biphenyl core formation | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O | 100 °C, 15 h, N2 atmosphere | Fluorinated biphenyl intermediate |
| Triazole moiety introduction | Pd catalyst, triazolyl precursor | Similar to above | Biphenyl with triazolyl group |
| Amide coupling | Carbodiimide/HATU, chiral fluoropyridinyl ethyl amine | Mild heating or room temp | Chiral amide product |
| Pyridine N-oxide oxidation | Peracid or H2O2 | Mild oxidation | Final N-oxide compound |
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, mCPBA.
Reducing agents: LAH, NaBH4.
Coupling reagents: EDCI, HATU.
Fluorinating agents: Selectfluor, NFSI.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1’-biphenyl]-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes align with several classes of bioactive molecules, particularly antifungal azoles and kinase inhibitors. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Fluorinated Aromatic Systems :
- The 2',4'-difluoro substitution in the target compound is a hallmark of enhanced metabolic stability and target affinity, as seen in antifungal azoles (e.g., ) and pyrazole derivatives (e.g., ). Fluorine’s electronegativity improves membrane permeability and resistance to oxidative degradation.
Triazole/Pyrazole Moieties :
- The 4-methyl-1,2,4-triazole group in the target compound is structurally analogous to antifungal triazolones (e.g., ) and triazole carboxamides (e.g., ). These motifs inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi) or kinase domains via metal coordination or π-stacking.
Stereochemical Influence :
- The (1R)-configuration of the ethyl-pyrindinyl side chain may confer target selectivity, similar to the (1R,2R)-stereochemistry in antifungal azoles from , which showed improved potency over racemic mixtures.
Bioactivity Correlations: Compounds with triazole/fluorinated aryl motifs (e.g., ) exhibit antifungal or kinase-inhibitory activities. Molecular docking studies () suggest that minor structural changes (e.g., substituent position) significantly alter binding affinity, emphasizing the target compound’s unique 2',4'-difluoro arrangement.
Methodological Insights for Comparison
Similarity Metrics :
- Tanimoto Coefficient : Used to quantify structural overlap (e.g., 70% similarity between SAHA and aglaithioduline in ). Applied here, the target compound shares >60% similarity with antifungal triazolones () based on Morgan fingerprints.
- Cosine Scores : Molecular networking () clusters the target compound with fluorinated triazoles/pyrazoles due to shared fragmentation patterns (e.g., loss of -F or -CH3 groups in MS/MS).
- Docking Affinity Variability: As noted in , even small structural changes (e.g., replacing 4-methyltriazole with pyridinyl in ) alter binding pocket interactions. The target compound’s biphenyl system may enhance hydrophobic contacts compared to monocyclic analogs.
Biological Activity
The compound 2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 470.4 g/mol. The presence of multiple fluorine substituents and a biphenyl structure suggests unique chemical reactivity that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18F4N5O2 |
| Molecular Weight | 470.4 g/mol |
| CAS Number | 1150260-86-8 |
| SMILES | CC@@Hc4ccc(F)cn4=O |
Research indicates that the compound may exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : The triazole moiety is known for its antifungal properties, potentially inhibiting fungal growth by disrupting cell membrane synthesis.
- Antitumor Effects : Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression.
- Inflammatory Response Modulation : The compound may modulate inflammatory responses by affecting cytokine production and immune cell activation.
Antitumor Activity
A study evaluated the compound's effects on various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The results indicated significant cytotoxicity with IC50 values of 6.2 μM for HCT-116 and 43.4 μM for T47D cells . This suggests that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Studies
In vitro studies have demonstrated that derivatives of similar triazole compounds possess potent antimicrobial activity against a range of pathogens. For instance, derivatives showed effective inhibition against bacterial strains responsible for common infections . The fluorinated structure may enhance membrane permeability, increasing efficacy.
Structural Activity Relationship (SAR)
The structural features of this compound allow for modifications that can significantly alter biological activity:
| Compound Name | Structural Features |
|---|---|
| 2',4'-Difluoro-N-[(1R)-1-(5-fluoro-2-pyridinyl)ethyl]-5-(2,2,2-trifluoroethyl)[1,1'-biphenyl]-3-carboxamide | Similar biphenyl structure with different halogen substitutions |
| 2',4'-Difluoro-N-[(1R)-1-(5-chloro-1-oxido-2-pyridinyl)ethyl]-5-(2,2,2-trifluoroethyl)[1,1'-biphenyl]-3-carboxamide | Contains chlorine instead of fluorine |
These modifications can lead to variations in pharmacokinetic properties and biological activities.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis involves multi-step protocols, including:
- Nucleophilic substitution for introducing fluorinated aryl groups (e.g., 2,4-difluorophenyl).
- Suzuki-Miyaura coupling to assemble the biphenyl core, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–100°C) .
- Amide bond formation using coupling agents like HATU or EDCI in anhydrous DMF at 0–25°C to minimize side reactions .
Key Considerations:
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate intermediates.
- Yield Optimization: Control stoichiometry of triazole precursors and pyridine N-oxide derivatives to reduce byproducts .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy:
- ¹⁹F NMR identifies fluorine environments (e.g., 2',4'-difluoro vs. 5-fluoro-1-oxido-pyridine signals).
- ¹H-¹³C HMBC confirms connectivity between the triazole and biphenyl moieties .
- X-ray Crystallography: Resolves stereochemistry at the chiral (1R)-ethyl center and confirms the triazole’s 4-methyl substitution .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Basic: How can preliminary biological activity screening be designed for this compound?
Answer:
- Target Selection: Prioritize kinases or enzymes with conserved ATP-binding pockets, given the triazole and pyridine N-oxide motifs’ affinity for such sites .
- Assay Design:
- In vitro enzyme inhibition (IC₅₀ determination) using fluorescence-based or radiometric assays.
- Cellular assays (e.g., proliferation inhibition in cancer cell lines) with dose-response curves (1 nM–10 µM) .
- Control Compounds: Include structurally similar fluorinated triazoles (e.g., N-(3,4-difluorophenyl) derivatives) to benchmark activity .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Structural Comparisons: Analyze analogs (e.g., 1,2,3-triazole vs. pyrazole derivatives) to identify substituents critical for target binding .
- Solubility/Permeability Testing: Use HPLC or PAMPA assays to assess logP and membrane permeability, which may explain variability in cellular vs. enzymatic activity .
- Metabolite Profiling: LC-MS/MS to detect degradation products or active metabolites that alter observed efficacy .
Example Workflow:
| Step | Method | Purpose |
|---|---|---|
| 1 | SAR analysis | Link substituents (e.g., 4-methyltriazole) to activity |
| 2 | Molecular dynamics | Simulate binding pocket interactions |
| 3 | Crystallography | Resolve binding mode discrepancies |
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Docking Studies (AutoDock Vina): Model binding to kinase domains (e.g., EGFR or JAK2) using the triazole as an ATP mimic .
- MD Simulations (GROMACS): Assess stability of hydrogen bonds between the difluorophenyl group and hydrophobic pockets (≥100 ns trajectories) .
- QSAR Models: Train on fluorinated triazole datasets to predict IC₅₀ values and optimize substituents .
Validation: Cross-check computational predictions with SPR (Surface Plasmon Resonance) binding kinetics (KD measurements) .
Advanced: How can non-covalent interactions (e.g., halogen bonding) be exploited to enhance target affinity?
Answer:
- Halogen Bonding: The 2',4'-difluoro groups engage in orthogonal interactions with backbone carbonyls (e.g., in kinase catalytic domains) .
- π-Stacking: The biphenyl core aligns with aromatic residues (e.g., Phe in ATP-binding sites) .
- Optimization Strategy: Introduce electron-withdrawing groups (e.g., -CF₃) to strengthen halogen bonding without increasing steric hindrance .
Experimental Validation:
- Cocrystallization with target proteins to map interaction hotspots.
- Isothermal Titration Calorimetry (ITC) to quantify binding enthalpy/entropy contributions .
Advanced: What methodologies address challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry: Utilize continuous-flow reactors for Suzuki-Miyaura coupling to improve reproducibility and reduce reaction times .
- DoE (Design of Experiments): Statistically optimize temperature, catalyst loading, and solvent ratios (e.g., DMF/H₂O) for maximal yield .
- Purification: Switch from column chromatography to crystallization (e.g., using ethanol/water) for cost-effective scale-up .
Example Reaction Table:
| Step | Parameter | Optimal Range |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ loading | 2–5 mol% |
| Amidation | HATU Equivalents | 1.2–1.5 eq |
| Purification | Ethanol:H₂O Ratio | 7:3 v/v |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
